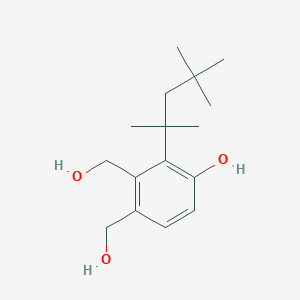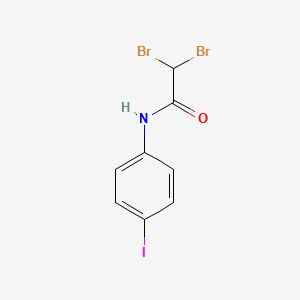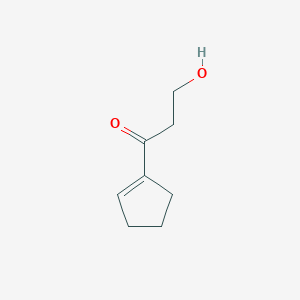
1-(Cyclopent-1-en-1-yl)-3-hydroxypropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopent-1-en-1-yl)-3-hydroxypropan-1-one is an organic compound characterized by a cyclopentene ring attached to a hydroxypropanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Cyclopent-1-en-1-yl)-3-hydroxypropan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopentene with a suitable aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds via an aldol condensation, followed by dehydration to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions using cyclopentene and propanal. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cyclopent-1-en-1-yl)-3-hydroxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halides or amines.
Aplicaciones Científicas De Investigación
1-(Cyclopent-1-en-1-yl)-3-hydroxypropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopent-1-en-1-yl)-3-hydroxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or modulating signaling pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
- 1-(Cyclopent-1-en-1-yl)propan-2-one
- 1-(Cyclopent-1-en-1-yl)methanol
- 1-(Cyclopent-1-en-1-yl)phenylamine
Comparison: 1-(Cyclopent-1-en-1-yl)-3-hydroxypropan-1-one is unique due to the presence of both a cyclopentene ring and a hydroxypropanone group. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, 1-(Cyclopent-1-en-1-yl)methanol lacks the ketone functionality, which may affect its reactivity and biological activity.
Propiedades
Número CAS |
62869-94-7 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
1-(cyclopenten-1-yl)-3-hydroxypropan-1-one |
InChI |
InChI=1S/C8H12O2/c9-6-5-8(10)7-3-1-2-4-7/h3,9H,1-2,4-6H2 |
Clave InChI |
ARLXDXCKTNVICG-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(C1)C(=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



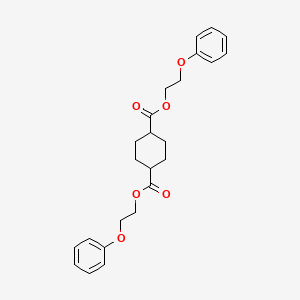
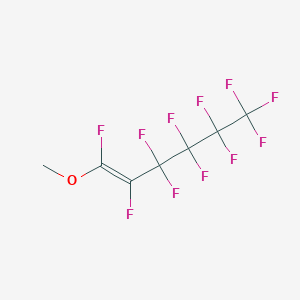
![2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane](/img/structure/B14514461.png)
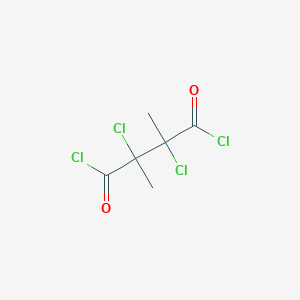
![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)
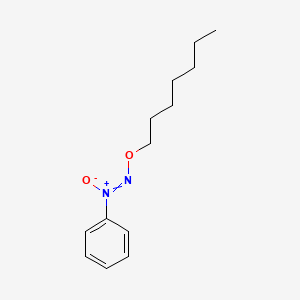
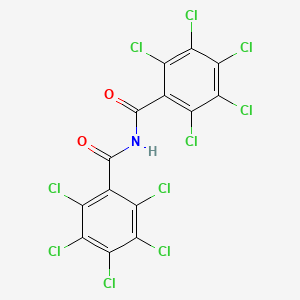
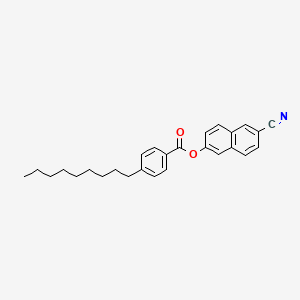
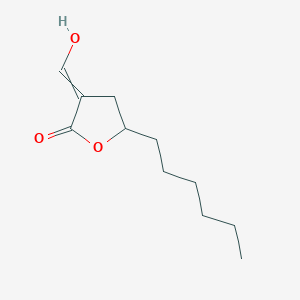

![2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid](/img/structure/B14514504.png)
